N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a cyclopentylsulfanyl group
Properties
Molecular Formula |
C19H26N2OS2 |
|---|---|
Molecular Weight |
362.6 g/mol |
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-cyclopentylsulfanylacetamide |
InChI |
InChI=1S/C19H26N2OS2/c1-21(2)17(16-12-24-18-10-6-5-9-15(16)18)11-20-19(22)13-23-14-7-3-4-8-14/h5-6,9-10,12,14,17H,3-4,7-8,11,13H2,1-2H3,(H,20,22) |
InChI Key |
UOTKWZVEFOVWSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)CSC1CCCC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a dimethylamino group is introduced.
Attachment of the Cyclopentylsulfanyl Group: This can be done through thiol-ene reactions or other sulfur-based coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide can undergo various types of chemical reactions:
Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiophene moiety or the dimethylamino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with aromatic residues in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. The cyclopentylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound also features a dimethylaminoethyl group but has a naphthalimide core instead of a benzothiophene moiety.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylaminoethyl group and is used in polymer chemistry.
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(cyclopentylsulfanyl)acetamide is unique due to its combination of a benzothiophene moiety and a cyclopentylsulfanyl group. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it valuable for specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
